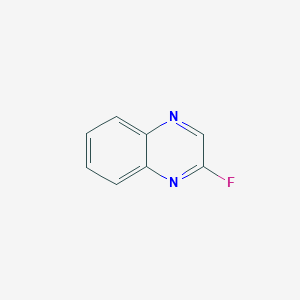

2-Fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDWNBCELWNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449111 | |

| Record name | 2-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2712-12-1 | |

| Record name | 2-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoroquinoxaline and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for quinoxaline (B1680401) synthesis often rely on fundamental organic reactions that build the heterocyclic core.

Condensation Reactions in Quinoxaline Synthesis

The foundational method for constructing the quinoxaline scaffold involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound scispace.comipp.ptchim.itscielo.brnih.govebsco.com. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a robust and widely applicable route to a diverse array of quinoxaline derivatives scispace.comipp.ptchim.it. The typical procedure entails reacting an o-phenylenediamine (B120857) with a 1,2-diketone, often under acidic catalysis or thermal conditions scispace.comchim.itscielo.brnih.gov. While this general approach is well-established for the synthesis of the quinoxaline ring system, the direct application of this method for the specific synthesis of 2-fluoroquinoxaline is not prominently featured in the literature. However, variations employing different catalysts, such as iodine, alumina-supported heteropolyoxometalates, or even simple salts like ammonium (B1175870) chloride, have been developed to enhance reaction efficiency, reduce reaction times, and improve yields under milder conditions scispace.comchim.itscielo.brnih.govnih.govacademie-sciences.frmdpi.com. These advancements highlight the ongoing refinement of condensation strategies for quinoxaline synthesis.

Balz-Schiemann Reaction for this compound Formation

The Balz-Schiemann reaction represents a classical and significant method for the introduction of fluorine into aromatic systems, and it has been successfully adapted for the synthesis of this compound doi.orgresearchgate.netscispace.comthieme-connect.dewikipedia.org. This transformation typically begins with a primary aromatic amine, which is converted into a diazonium salt. For the synthesis of this compound, the precursor is 2-aminoquinoxaline doi.orgresearchgate.netscispace.comthieme-connect.de.

The process involves the diazotization of 2-aminoquinoxaline, usually with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄), to generate the intermediate 2-quinoxalinyl diazonium tetrafluoroborate (B81430) salt doi.orgthieme-connect.dewikipedia.org. Subsequent thermal decomposition of this diazonium salt leads to the elimination of nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired this compound doi.orgwikipedia.org. Reports indicate that this reaction can provide this compound in yields around 30% when using 40% tetrafluoroboric acid thieme-connect.de. While the traditional Balz-Schiemann reaction has been a cornerstone, modifications such as employing alternative counterions (e.g., hexafluorophosphates, hexafluoroantimonates) or performing diazotization in situ without isolating the diazonium salt have been explored to improve yields and safety wikipedia.org. Furthermore, greener approaches utilizing ionic liquids as reaction media have been developed, offering benefits such as simplified procedures, high product purity, and recyclability of the solvent researchgate.net.

Modern and Efficient Synthetic Strategies

Advancements in synthetic chemistry have led to the development of more efficient and atom-economical methods for preparing fluorinated heterocycles like this compound.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange reactions, particularly nucleophilic aromatic substitution (SNAr), offer a direct route to introduce fluorine by replacing other halogens, such as chlorine or bromine, on the quinoxaline ring doi.orgacs.org. For instance, 2-chloroquinoxaline (B48734) or 2-bromoquinoxaline (B1269807) can serve as substrates for fluorination. These reactions typically involve treating the haloquinoxaline with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or specific solvents to facilitate the exchange . The success of these reactions depends on the reactivity of the substrate and the chosen fluorinating agent and conditions. While the general principle of halogen exchange is well-documented for various aromatic systems, specific details regarding the efficiency and scope for this compound synthesis via this method require further investigation into specialized literature.

Reductive Cyclization Pathways

Reductive cyclization pathways represent another strategy for constructing heterocyclic systems, which can be adapted for the synthesis of fluorinated quinoxalines. These methods typically involve the reduction of a nitro group to an amine, followed by cyclization with a suitable carbonyl or dicarbonyl component. If a fluorine atom is present in one of the starting materials, it can be incorporated into the final quinoxaline structure. For example, a precursor molecule containing a nitro group ortho to an amine or a group that can be converted to an amine, along with a fluorine substituent, could undergo reductive cyclization to form a fluorinated quinoxaline. While specific examples of reductive cyclization leading directly to this compound are not extensively detailed in the provided search snippets, this approach is a recognized strategy in heterocyclic synthesis and could be applied by judicious selection of fluorinated precursors.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates, improving yields, and enabling milder reaction conditions mdpi.com. For quinoxaline synthesis, microwave-assisted protocols have been developed, often utilizing condensation reactions. For instance, the iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds in a water/ethanol mixture has been shown to proceed rapidly and efficiently under microwave irradiation, yielding quinoxalines in excellent yields within minutes mdpi.com. While this specific study focused on general quinoxaline derivatives, the application of microwave technology to other synthetic routes, such as halogen exchange or Balz-Schiemann reactions, could offer substantial improvements in efficiency and accessibility for this compound and its derivatives.

Chemical Reactivity and Transformations of 2 Fluoroquinoxaline

Nucleophilic Displacement Reactions of the Fluorine Atom

The quinoxaline (B1680401) ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which activates halogen substituents towards nucleophilic aromatic substitution (NAS). The fluorine atom at the 2-position of 2-fluoroquinoxaline is particularly susceptible to displacement by various nucleophiles.

Comparative Lability of 2-Fluoro vs. 2-Chloro Substituents

In nucleophilic aromatic substitution reactions, fluorine often acts as a superior leaving group compared to chlorine, particularly in activated aromatic systems. masterorganicchemistry.com, allen.in This enhanced reactivity is attributed to the fact that the rate-determining step in NAS is typically the initial nucleophilic attack and the formation of a stabilized intermediate (Meisenheimer complex), rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com, allen.in While direct comparative studies specifically detailing the lability of this compound versus its 2-chloro analogue are not extensively detailed in the provided literature, the electron-withdrawing nature of fluorine and its position on the electron-deficient quinoxaline ring strongly suggest a high susceptibility to nucleophilic attack. , smolecule.com, smolecule.com Compounds like 2-chloro-7-fluoroquinoxaline (B1430618) are known to undergo substitution reactions, indicating that halogens on the quinoxaline scaffold are reactive towards nucleophiles.

Reactions with Various Nucleophiles

This compound is expected to react with a range of nucleophiles, leading to the formation of diverse substituted quinoxalines. Common nucleophiles that can displace the fluorine atom include:

Alkoxides and Thiolates: Strong nucleophiles such as alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and thiolates (e.g., sodium thiophenoxide) can readily displace the fluorine atom, typically in polar aprotic solvents and often with heating, yielding 2-alkoxy- or 2-alkylthioquinoxalines, respectively. , mdpi.com

Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of 2-aminoquinoxaline derivatives. These reactions may require elevated temperatures or the presence of a base to facilitate the displacement.

Carbon-based Nucleophiles and Other Nucleophiles: While specific examples for this compound are limited in the provided sources, other activated aryl halides can react with cyanide ions or stabilized carbanions.

Furthermore, the fluorine substituent in this compound can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or alkyl groups at the 2-position.

Table 1: Representative Nucleophilic Displacement Reactions of this compound

| Reaction Type | Nucleophile | General Product Type | Typical Conditions | Notes |

| Nucleophilic Aromatic Substitution | Alkoxide (RO⁻) | 2-Alkoxyquinoxaline | Polar aprotic solvent (e.g., DMF, DMSO), Heat | Displacement of the fluorine atom. |

| Nucleophilic Aromatic Substitution | Thiolate (RS⁻) | 2-Alkylthioquinoxaline | Polar aprotic solvent, Base (e.g., NaH), Heat | Displacement of the fluorine atom. |

| Nucleophilic Aromatic Substitution | Amine (R₂NH) | 2-Aminoquinoxaline | Solvent (e.g., Ethanol, DMF), Heat, possibly base | Displacement of the fluorine atom. |

| Cross-Coupling (e.g., Suzuki) | Boronic Acid (R-B(OH)₂) | 2-Arylquinoxaline | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | Fluorine acts as a leaving group. |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In this compound, the fluorine atom, being an electron-withdrawing group, is expected to deactivate the aromatic system towards electrophilic attack and direct incoming electrophiles primarily to the meta position relative to itself. smolecule.com, lumenlearning.com, numberanalytics.com, hu.edu.jo, savemyexams.com The presence of the electron-deficient quinoxaline core, with its two nitrogen atoms, also significantly influences the electronic distribution and regioselectivity of EAS. smolecule.com, smolecule.com However, specific studies detailing the precise regiochemical outcomes and reactivity patterns of electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on this compound are not explicitly provided in the current search results. Generally, EAS involves the generation of a strong electrophile, its attack on the aromatic ring to form a resonance-stabilized intermediate (arenium ion), followed by deprotonation to restore aromaticity. lumenlearning.com, numberanalytics.com, hu.edu.jo, savemyexams.com

Oxidation and Reduction Pathways

Quinoxaline derivatives can undergo various oxidation and reduction processes. The nitrogen atoms within the quinoxaline ring are susceptible to oxidation, leading to the formation of quinoxaline N-oxides. nih.gov General definitions of oxidation and reduction involve the loss or gain of electrons, respectively, or changes in the number of oxygen or hydrogen atoms. chemguide.co.uk, praxilabs.com, cgc.edu, ufjf.br While specific oxidation or reduction reactions directly involving this compound are not detailed in the provided snippets, common transformations for heterocyclic systems might include reduction of the aromatic system under strong reducing conditions or oxidation of the nitrogen atoms. smolecule.com,

Rearrangement Reactions Involving Quinoxaline Derivatives

Quinoxaline derivatives are known to participate in various rearrangement reactions, frequently leading to the formation of benzimidazole (B57391) scaffolds. sapub.org, rsc.org, researchgate.net, nih.gov, acs.org These transformations often involve acid catalysis and can result in the contraction of the pyrazine (B50134) ring within the quinoxaline system. sapub.org, rsc.org, researchgate.net For instance, certain quinoxalin-2(1H)-one derivatives have been observed to undergo rearrangements to yield substituted benzimidazoles. rsc.org, researchgate.net The literature also describes rearrangements involving quinoxaline N-oxides. nih.gov, acs.org While the influence of a fluorine substituent on these specific rearrangement pathways of quinoxaline derivatives is not explicitly detailed in the provided search results, the general mechanisms often involve ring-opening and subsequent cyclization steps. sapub.org, rsc.org, researchgate.net

Compound List:

this compound

6-Bromo-2-fluoroquinoxaline

2-Chloro-7-fluoroquinoxaline

2,3-Dichloro-6-fluoroquinoxaline biosynth.com

2,3,7-Trichloro-5-fluoroquinoxaline smolecule.com

Quinoxaline , sapub.org, mdpi.com, rsc.org, researchgate.net, nih.gov, smolecule.com, acs.org

2-Alkoxyquinoxaline (general product type)

2-Alkylthioquinoxaline (general product type)

2-Aminoquinoxaline (general product type)

2-Arylquinoxaline (general product type)

Quinoxaline N-oxides nih.gov

Benzimidazoles rsc.org,

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for structural elucidation, offering detailed information about the connectivity and electronic environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for fully characterizing 2-Fluoroquinoxaline.

¹H and ¹³C NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and environment of hydrogen atoms in a molecule, including their neighboring atoms through spin-spin coupling. Carbon-13 (¹³C) NMR spectroscopy complements this by revealing the carbon skeleton, with chemical shifts indicative of the carbon's hybridization and electronic surroundings.

For this compound, ¹H NMR spectra typically exhibit characteristic signals corresponding to the aromatic protons. For instance, studies have reported ¹H NMR data in solvents like CDCl₃ or C₆D₆, with signals appearing in the aromatic region, often as multiplets due to complex coupling patterns within the quinoxaline (B1680401) ring system amazonaws.comgoogle.com. The presence of fluorine can influence these signals through ¹H-¹⁹F coupling.

¹³C NMR analysis provides direct insight into the carbon framework. The chemical shift of the carbon atom directly bonded to fluorine (C2) is significantly affected, appearing as a doublet with a large coupling constant due to the ¹³C-¹⁹F interaction amazonaws.comrsc.org. Other carbon atoms in the quinoxaline ring system also display characteristic chemical shifts, aiding in the assignment of the entire carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Illustrative)

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Provisional) |

| ¹H | CDCl₃ | ~7.60–7.55 | m | N/A | Aromatic protons (H6, H7) |

| ¹H | CDCl₃ | ~7.47 | t | ~7.6 | Aromatic proton (H5) |

| ¹H | CDCl₃ | ~7.38 | t | ~7.3 | Aromatic proton (H8) |

| ¹H | CDCl₃ | ~7.16 | t | ~8.8 | Aromatic proton (H5) |

| ¹³C | CDCl₃ | ~162.6 | d | ~246.1 | C2 (bonded to F) |

| ¹³C | CDCl₃ | ~140.4 | N/A | N/A | C8a |

| ¹³C | CDCl₃ | ~137.5 | N/A | N/A | C4a |

| ¹³C | CDCl₃ | ~129.0 | N/A | N/A | C7 |

| ¹³C | CDCl₃ | ~128.8 | d | ~7.6 | C6 |

Note: Specific assignments and values can vary slightly depending on the experimental conditions and literature source. The ¹H NMR data presented here are illustrative based on available literature for similar compounds or general quinoxaline structures, and may not precisely reflect this compound in all cases without direct experimental confirmation.

Two-Dimensional NMR Techniques for Complex Structures

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving complex spectral assignments and confirming structural connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores.

The IR spectrum of this compound is expected to show characteristic absorptions associated with the aromatic ring system. Typical C-H stretching vibrations for aromatic rings appear in the region of 3000–3100 cm⁻¹. C=C and C=N stretching vibrations within the quinoxaline core are typically observed in the fingerprint region, often in the range of 1650–1450 cm⁻¹. The presence of the C-F bond will also contribute characteristic stretching vibrations, usually found in the 1300–1000 cm⁻¹ region, though these can sometimes overlap with other C-C or C-N stretches.

UV-Vis spectroscopy provides information about the electronic structure of this compound. As an aromatic heterocyclic compound with conjugated π-electron systems, it is expected to exhibit absorption bands in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. The specific wavelengths of maximum absorption (λ_max) and their corresponding molar absorptivities (ε) are characteristic of the molecule's electronic configuration and can be used for quantitative analysis and qualitative identification. Literature reports on similar quinoxaline derivatives suggest absorption maxima in the UV range, indicative of the extended π-conjugation thieme-connect.de.

Table 2: Representative IR Absorption Bands for this compound (Illustrative)

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type |

| 3100–3000 | Aromatic C-H stretching |

| 1620–1450 | Aromatic C=C and C=N stretching |

| 1300–1000 | C-F stretching, C-C stretching |

| 850–700 | Aromatic C-H out-of-plane bending |

Note: The exact positions and intensities of these bands can vary based on the specific molecular environment and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound, which can then be used to establish its elemental composition. This is crucial for confirming the identity and purity of synthesized molecules.

The HRMS spectrum of this compound will typically show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its precise molecular mass. For this compound (C₈H₅FN₂), the calculated monoisotopic mass is approximately 148.0641 Da. HRMS analysis provides a highly accurate mass measurement (typically within a few parts per million, ppm), allowing for the unambiguous determination of the molecular formula by distinguishing it from other compounds with similar nominal masses. Fragmentation patterns observed in HRMS can also provide additional structural information, although the primary use in this context is molecular confirmation. For example, the loss of HCN or other fragments can be observed, consistent with the quinoxaline structure.

Table 3: HRMS Data for this compound (Illustrative)

| Ion Type | Calculated m/z | Observed m/z | Error (ppm) | Elemental Formula |

| [M+H]⁺ | 149.0510 | 149.0506 | ~2.7 | C₈H₆FN₂ |

Note: The observed m/z and error are representative and would be determined experimentally. The elemental formula is based on the molecular structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules like 2-fluoroquinoxaline. These in silico studies provide a detailed picture of orbital distributions and electronic properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.org It has been applied to quinoxaline (B1680401) derivatives to determine optimized molecular structures, vibrational frequencies, and electronic properties. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6–311G(d,p), can accurately predict geometric parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. nih.govsci-hub.se

These calculations are also used to determine key electronic parameters that govern the molecule's behavior. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.govnih.gov In one study on a quinoxalin-2-one derivative, the HOMO-LUMO energy gap was calculated to be 3.8904 eV, providing insight into its electronic characteristics. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0121 |

| LUMO Energy | -2.1217 |

| Energy Gap (LUMO-HOMO) | 3.8904 |

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity, focusing on the interaction between the HOMO and LUMO of reacting species. ucsb.eduyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as the nucleophilic or electron-donating site. youtube.comlibretexts.org Conversely, the LUMO, the lowest energy orbital without electrons, represents the electrophilic or electron-accepting site. youtube.comlibretexts.org The energy and localization of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu

For quinoxaline derivatives, FMO analysis helps to understand their reactivity in various chemical reactions. researchgate.net The energy gap between the HOMO and LUMO determines the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests higher reactivity, as less energy is required to move an electron from the HOMO to the LUMO. researchgate.net By mapping the distribution of the HOMO and LUMO across the this compound structure, specific atoms or regions can be identified as the most reactive centers, guiding the synthesis of new functionalized derivatives. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-methyl-2-phenyl quinoxaline (MPQ) | -5.83 | -1.68 | 4.15 |

| 2,3-diphenyl quinoxaline (PPQ) | -5.92 | -1.72 | 4.20 |

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry allows for the detailed study of reaction mechanisms, providing insights into the thermodynamics and kinetics of chemical transformations. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. mdpi.commontclair.edu For reactions involving quinoxaline derivatives, such as nucleophilic substitution, DFT calculations can model the entire reaction pathway. mdpi.com

Computational Approaches to Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govliverpool.ac.uk For quinoxaline and fluoroquinolone derivatives, QSAR studies are extensively used to design new compounds with enhanced therapeutic properties, such as anticancer, antitubercular, or antimicrobial activities. nih.govscispace.comnih.gov

In a QSAR study, various molecular descriptors are calculated for a series of compounds. nih.gov These descriptors quantify different aspects of the molecule's structure, including steric, electronic, and lipophilic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed. scispace.comnih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govmdpi.com These models serve as predictive tools to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.govresearchgate.netmdpi.com

Research Applications of 2 Fluoroquinoxaline and Its Derivatives

Catalysis and Ligand Design

Influence of Ligand Structure on Catalytic Activity

The structure of a ligand plays a critical role in determining the activity and selectivity of a metal catalyst. The properties of a metal ion in a complex are strongly influenced by the surrounding ligand, thereby tailoring the reactivity of the metal complex for specific catalytic transformations. This principle is fundamental in both enzymatic catalysis and synthetic chemistry.

In the context of quinoxaline-based ligands, their structural features dictate how they interact with metal centers and, consequently, the catalytic outcome. For instance, the ability of the nitrogen atoms in 2-arylquinoxalines to form a chelate with a metal catalyst directs ortho-substitution. researchgate.net The electronic properties of the quinoxaline (B1680401) ring system, which can be tuned by substituents like the fluorine atom in 2-fluoroquinoxaline, can also impact the catalytic cycle.

The concept of ligand-based selectivity control is exemplified by the development of chiral C2-symmetric semicorrins, which are designed to control the stereochemistry of metal-catalyzed reactions. These ligands have proven effective in inducing high enantioselectivity in reactions such as cobalt-catalyzed conjugate reductions and copper-catalyzed cyclopropanations.

Moreover, in bimetallic catalysts, the introduction of a second metal can have a significant effect on stability and activity. For example, adding copper to a nickel-based catalyst has been shown to reduce carbon deposition. mdpi.com The interaction between different metal sites and the influence of the ligand environment are crucial factors in the performance of these complex catalytic systems. The support material in heterogeneous catalysis also plays a role by influencing the dispersion and particle size of the active metals. mdpi.com

Chemical Sensing and Detection Technologies

Design of Colorimetric Chemosensors

Quinoxaline derivatives have been successfully employed in the design of colorimetric chemosensors for the detection of various metal ions. These sensors operate on the principle of a visually perceptible color change upon binding with a specific analyte. The design of such chemosensors often involves incorporating a quinoxaline moiety as a signaling unit and a specific binding site for the target ion.

For instance, a quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been designed as a colorimetric sensor for Fe³⁺ ions. The addition of Fe³⁺ to a solution of QM results in a distinct color change from colorless to yellow, allowing for naked-eye detection. This color change is a result of the formation of a complex between the sensor molecule and the metal ion.

The synthesis of these chemosensors is often straightforward. Rhodamine derivatives bearing aldehyde units, for example, have been synthesized using microwave-assisted organic synthesis for the detection of Al³⁺. nih.gov Similarly, quinazolinone derivatives have been designed to detect cations like copper, cadmium, and mercury in aqueous and biological samples. scielo.org.mx The development of such sensors is driven by the need for simple, cost-effective, and rapid methods for detecting environmentally and biologically important ions. scielo.org.mxmdpi.com

Metal Ion Recognition and Selectivity

A key aspect of chemosensor design is achieving high selectivity for the target metal ion in the presence of other competing ions. Quinoxaline-based sensors have demonstrated excellent selectivity for various metal ions. The sensor QM, for example, can selectively detect Fe³⁺ ions among a number of other essential cations. Similarly, a fluorescent chemosensor based on acenaphtoquinoxaline has shown high selectivity for Hg²⁺ ions without significant interference from a wide range of other metal ions. nih.gov

The selectivity of a sensor is determined by the specific interactions between the sensor's binding site and the target metal ion. These interactions can be influenced by factors such as the size, charge, and coordination preferences of the metal ion, as well as the geometry and electronic properties of the sensor's binding cavity. In some cases, positional isomers of a sensor molecule can exhibit different selectivities for metal ions. For example, chalcone-tethered 1,2,3-triazole positional isomers have been shown to selectively detect Co(II) and Cu(II) ions. nih.gov

The binding stoichiometry between the sensor and the metal ion is also an important characteristic. Job's plot analysis is a common method used to determine this stoichiometry. For many quinoxaline-based sensors, a 1:1 or 1:2 binding ratio with the metal ion is observed. nih.gov The development of sensors with high selectivity and sensitivity is crucial for their practical application in environmental monitoring and biological systems. mdpi.comresearchgate.net

Biological Activity Research (Mechanistic and In Vitro Focus)

Anticancer Activity Mechanisms (e.g., apoptosis induction, protein downregulation in specific cell lines)

Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents, with research focusing on their mechanisms of action at the cellular and molecular level. A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net

Studies have shown that certain quinoxaline-based compounds can trigger apoptosis through various pathways. For example, a novel quinoxaline-containing peptide was found to induce apoptosis in cancer cells by modulating autophagy. nih.gov Another quinoxaline derivative demonstrated potent and selective anticancer activity in PC-3 prostate cancer cells by inhibiting topoisomerase II and inducing apoptosis. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The inhibition of topoisomerases, enzymes critical for DNA replication, is a common mechanism for many anticancer drugs. mdpi.comresearchgate.net Fluoroquinolone derivatives, which share structural similarities with fluoroquinoxalines, have been shown to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. mdpi.com The cytotoxic effects of various quinoxaline derivatives have been evaluated against a range of human cancer cell lines, including those of the lung, stomach, and colon, with some compounds showing marked cytotoxicity compared to established anticancer drugs. nih.gov

Furthermore, the downregulation of specific proteins involved in cancer progression is another key mechanism. One study demonstrated that a novel quinoline (B57606) derivative exerted its anticancer effect through the downregulation of Lumican, a protein implicated in several types of cancer. mdpi.com The inhibition of Bcl-2, an anti-apoptotic protein, by morpholine-substituted quinazoline (B50416) derivatives has also been shown to activate the apoptotic cascade. nih.gov The induction of apoptosis by novel 2-amino-5-benzylthiazole derivatives in human leukemia cells involved the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic Bim protein and EndoG nuclease, and a decrease in Bcl-2. ukrbiochemjournal.org Similarly, 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors that induce apoptosis by upregulating caspases and Bax, while downregulating Bcl-2. mdpi.com

Below is a data table summarizing the mechanistic findings for several quinoxaline and related heterocyclic derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Protein Targets/Pathways |

| Quinoxaline-containing peptide | HeLa | Apoptosis induction via autophagy modulation | Caspase 3/7, LC3-II, p62 |

| Quinoxaline derivative | PC-3 (Prostate) | Apoptosis induction, Topoisomerase II inhibition | p53, caspase-3, caspase-8 (upregulated); Bcl-2 (downregulated) |

| Ciprofloxacin/Norfloxacin derivatives | Breast (including TNBC), Bladder | Cell cycle arrest, apoptosis induction, topoisomerase II inhibition | Topoisomerase II |

| Quinoline derivative 91b1 | A549, AGS, KYSE150, KYSE450 | Downregulation of Lumican | Lumican |

| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Apoptosis induction, G1 phase cell cycle arrest | Bcl-2 |

| 2-Sulfanylquinazolin-4(3H)-ones | HepG2, MCF-7, MDA-231, HeLa | Apoptosis induction, S phase cell cycle arrest, multi-kinase inhibition | Caspase-3, caspase-9, Bax (upregulated); Bcl-2 (downregulated); VEGFR2, EGFR, HER2, CDK2 (inhibited) |

| 2-Amino-5-benzylthiazole derivatives | Human leukemia (HL-60, K562) | Apoptosis induction, DNA damage | PARP1, caspase-3 (cleavage); Bim, EndoG (increased); Bcl-2 (decreased) |

Kinase Inhibition Studies

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequent targets in oncology. ekb.eg The quinoxaline core can act as a scaffold that mimics the adenine (B156593) region of ATP, allowing these compounds to function as ATP-competitive inhibitors for a wide range of kinases. ekb.eg

Research has led to the development of new quinoxaline derivatives that act as dual inhibitors of Pim-1 and Pim-2 kinases, which are linked to cancer progression and drug resistance. nih.gov Two lead compounds, 5c and 5e , emerged as potent, submicromolar inhibitors of both Pim-1 and Pim-2. nih.gov These compounds also demonstrated the ability to inhibit the growth of human acute myeloid leukemia (MV4-11) and colorectal carcinoma (HCT-116) cell lines, which have high endogenous levels of Pim kinases. nih.gov

Furthermore, quinoxaline derivatives have been investigated as inhibitors for other kinases, including:

Apoptosis signal-regulated kinase 1 (ASK1) nih.gov

Epidermal growth factor receptor (EGFR) rsc.org

Vascular endothelial growth factor receptor (VEGFR) ekb.egekb.eg

Platelet-derived growth factor receptor (PDGFR) ekb.egekb.eg

Proto-oncogene tyrosine-protein kinase (Src) ekb.eg

Janus kinase receptor (JAK-2) ekb.egekb.eg

FMS-like tyrosine kinase 3 (FLT-3) ekb.eg

Cyclin-dependent kinases (CDKs) ekb.egekb.eg

One study identified a dibromo-substituted quinoxaline derivative, 26e , as an effective small-molecule inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.gov Another investigation found that compounds 4a and 13 were potent inhibitors of EGFR, with IC50 values of 0.3 and 0.4 μM, respectively. rsc.org The diverse kinase inhibitory profile highlights the versatility of the quinoxaline scaffold in developing targeted cancer therapies. ekb.eg

| Compound | Target Kinase(s) | Inhibitory Concentration (IC50) | Cell Line Tested | Reference |

|---|---|---|---|---|

| 5c | Pim-1, Pim-2 | Submicromolar | MV4-11 (AML), HCT-116 (Colorectal Carcinoma) | nih.gov |

| 5e | Pim-1, Pim-2 | Submicromolar | MV4-11 (AML), HCT-116 (Colorectal Carcinoma) | nih.gov |

| 26e | ASK1 | 30.17 nM | LO2 (Normal Human Liver) | nih.gov |

| 4a | EGFR | 0.3 µM | Not Specified | rsc.org |

| 13 | EGFR | 0.4 µM | Not Specified | rsc.org |

Antimicrobial and Antiviral Property Investigations

The biological activities of quinoxaline derivatives extend to combating infectious diseases. These compounds have demonstrated significant potential as both antibacterial and antiviral agents. nih.govresearchgate.netnih.gov

Antimicrobial Activity Quinoxaline derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated the efficacy of these compounds against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For instance, a series of novel quinoxalines synthesized from 2-(4-(3-fluoro-4-nitrophenoxy) phenyl quinoxaline showed promising antibacterial properties. In one study, compounds 5c , 5d , 7a , and 7c were found to be highly active against both Gram-positive and Gram-negative bacteria, with particular potency against E. coli. nih.gov The 1,4-di-N-oxide derivatives of quinoxalines are noted for their activity against Mycobacterium tuberculosis. researchgate.net

The antifungal potential of quinoxaline derivatives has also been explored, particularly for agricultural applications. nih.gov Compounds 5j and 5t showed potent activity against the plant pathogen Rhizoctonia solani (rice sheath blight), with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin. nih.gov Compound 5k displayed good antibacterial activity against the plant pathogenic bacterium Acidovorax citrulli. nih.gov

| Compound | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5c | E. coli | High Activity | Not Specified | nih.gov |

| 5d | E. coli | High Activity | Not Specified | nih.gov |

| 7a | E. coli | High Activity | Not Specified | nih.gov |

| 7c | E. coli | High Activity | Not Specified | nih.gov |

| 5j | Rhizoctonia solani | EC50 | 8.54 µg/mL | nih.gov |

| 5t | Rhizoctonia solani | EC50 | 12.01 µg/mL | nih.gov |

| 5k | Acidovorax citrulli | Good Activity | Not Specified | nih.gov |

Antiviral Activity The planar polyaromatic system of the quinoxaline scaffold makes it a suitable candidate for antiviral drug design, with activities reported against a range of viruses, including influenza and Human Immunodeficiency Virus (HIV). nih.gov One of the mechanisms proposed for their antiviral action is the ability to interfere with viral nucleic acids. nih.gov

Specifically, certain quinoxaline derivatives are investigated for their potential to target the NS1 protein of the influenza virus. nih.gov The N-terminal domain of the NS1A protein features a double-stranded RNA-binding surface with a central cavity, which can be blocked by small molecules, thereby inhibiting virus replication. nih.gov RNA intercalation experiments have shown that some quinoxaline derivatives can bind to this NS1A RNA-binding domain, confirming their potential as antiviral agents. nih.gov For example, two derivatives with a bis-2-furyl substitution showed good activity, with IC50 values of 6.2 µM and 3.5 µM, by binding to this domain. nih.gov

Other quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. One such compound demonstrated inhibitory activity comparable to the commercial drug nevirapine. nih.gov

General Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological efficacy of quinoxaline derivatives. These studies analyze how modifications to the chemical structure affect the compound's interaction with its biological target.

In the context of kinase inhibition, SAR studies on Pim-1/2 inhibitors revealed key structural requirements for activity. For instance, the nature and position of substituents on the quinoxaline ring are critical. nih.gov Similarly, for FGFR1 inhibitors, it was found that a carbonyl group was important for activity, likely due to the formation of hydrogen bonds with the kinase. nih.gov Furthermore, substituting a phenyl group onto the side chain resulted in higher kinase inhibition activity compared to larger aromatic groups. nih.gov

For antiviral activity, SAR studies have provided valuable insights. In a series of anti-HIV agents, it was found that 6-chloro-7-fluoroquinoxaline (B1435756) derivatives bearing bulky substituents at positions 2 and 3 exhibited better activity compared to those with smaller or no substitutions. nih.gov This suggests that steric bulk at these positions is favorable for interaction with the biological target, potentially the reverse transcriptase enzyme. nih.gov

Regarding antimalarial activity against Plasmodium falciparum, SAR studies highlighted the importance of an enone linker attached to the quinoxaline ring for the compound's efficacy. nih.gov The presence of two N-oxides in the quinoxaline 1,4-di-N-oxide series has also been associated with a significant increase in various biological properties. nih.gov

These SAR studies underscore the importance of systematic chemical modification of the this compound scaffold to fine-tune its biological activity, whether for inhibiting specific kinases or for targeting microbial and viral pathogens. nih.govnih.gov

Future Directions and Emerging Research Areas

Advancements in Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has evolved significantly from classical condensation reactions, with a modern emphasis on efficiency, sustainability, and molecular diversity. Future advancements in the synthesis of 2-fluoroquinoxaline are poised to embrace greener and more atom-economical strategies. While traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, contemporary research is focused on late-stage functionalization and novel catalytic systems. nih.gov

A promising avenue lies in the expansion of C-H activation methodologies. Direct, regioselective C-H fluorination of a pre-formed quinoxaline ring would represent a highly efficient route, circumventing the need for pre-functionalized starting materials. While C-H functionalization of quinoxalin-2(1H)-ones at the C3 position is an established cost-effective method, adapting these principles for direct C2-fluorination is a key future challenge. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions continue to be a fertile ground for innovation. Developing novel catalyst systems, particularly those based on palladium precatalysts and specialized monophosphine ligands, could enable the efficient coupling of fluorinated building blocks. researchgate.net For instance, methods analogous to the palladium-catalyzed coupling of fluoroalkylamines with aryl halides could be adapted for the synthesis of this compound derivatives under milder conditions, thereby improving functional group tolerance. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is another critical area for advancement. The development of methods for late-stage functionalization of diazines via a tandem C-H fluorination/SNAr sequence is particularly relevant. nih.gov This approach allows for the installation of a fluorine atom, which then serves as an excellent leaving group for subsequent substitutions, enabling the rapid diversification of the quinoxaline core at the 2-position. In SNAr reactions on heteroaromatic systems, fluoride (B91410) is often a superior leaving group compared to other halogens, a feature that can be exploited for efficient synthesis. nih.govchemistrysteps.com

The table below summarizes emerging synthetic strategies and their potential advantages.

| Synthetic Strategy | Precursors/Reagents | Key Advantages |

| Direct C-H Fluorination | Quinoxaline, Electrophilic Fluorinating Agents | High atom economy, reduced synthetic steps |

| Palladium-Catalyzed Coupling | Halogenated Quinoxalines, Fluoride Source | Mild reaction conditions, broad substrate scope |

| Tandem Fluorination/SNAr | Quinoxaline, Fluorinating Agent, Nucleophiles | Rapid diversification, late-stage functionalization |

| Metal-Free Synthesis | o-diisocyanoarenes, perfluoroalkyl iodides | Avoids toxic metals, environmentally benign |

These evolving methodologies, particularly those that align with the principles of green chemistry, will be instrumental in making this compound and its derivatives more accessible for widespread application. mdpi.com

Exploration of Novel Chemical Transformations

The fluorine atom at the C2 position of the quinoxaline ring imparts unique reactivity, making this compound an ideal substrate for exploring novel chemical transformations. Its electron-deficient nature, enhanced by the electronegative fluorine, makes the C2 carbon highly susceptible to nucleophilic attack. This intrinsic property is the foundation for its utility in SNAr reactions, where the fluoride ion is displaced by a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. nih.gov

Future research will likely focus on expanding the scope of nucleophiles used in these reactions to include more complex and sterically hindered molecules, enabling the synthesis of highly functionalized quinoxaline derivatives that are otherwise difficult to access. Furthermore, investigating transition-metal-catalyzed cross-coupling reactions where this compound acts as an electrophilic partner is a burgeoning area. While palladium-catalyzed Suzuki, Sonogashira, and Heck reactions are well-established for iodo- and chloro-quinoxalines, adapting these conditions for the less reactive C-F bond remains a significant but rewarding challenge. researchgate.net Success in this area would provide a powerful tool for creating novel C-C and C-heteroatom bonds.

Another exciting frontier is the exploration of perfluoroalkylation reactions . Building on methods that utilize visible light to promote the reaction between o-diisocyanoarenes and perfluoroalkyl iodides to form 2-fluoroalkylated quinoxalines, direct perfluoroalkylation of this compound could lead to novel compounds with unique electronic properties and potential biological activities. nih.gov The development of metal-free reaction conditions, for instance, using visible-light photoredox catalysis, will be a key focus, aligning with the broader trend towards sustainable chemistry.

Integration of Advanced Characterization Techniques

A deep understanding of the structure, properties, and reactivity of this compound and its derivatives is contingent upon the use of sophisticated analytical methods. While standard techniques like NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry are routine, future research will necessitate the integration of more advanced characterization tools to probe subtle structural nuances and dynamic processes.

X-ray crystallography will continue to be indispensable for unambiguously determining the three-dimensional structures of novel this compound derivatives and their complexes. This is particularly crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern their solid-state properties and biological recognition processes.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) , will be vital for elucidating the precise stereochemistry and conformational preferences of complex derivatives in solution. Furthermore, solid-state NMR could provide invaluable insights into the structure and dynamics of this compound-based materials in their native state.

To understand the electronic properties, techniques like UV-Vis and fluorescence spectroscopy will be essential, especially for derivatives designed for applications in materials science as organic light-emitting diodes (OLEDs) or fluorescent sensors. Cyclic voltammetry will also play a key role in determining the electrochemical properties, such as HOMO/LUMO energy levels, which are critical for designing efficient electronic materials.

Expansion of Computational Modeling Applications

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. For this compound, computational modeling offers a powerful approach to predict reactivity, elucidate reaction mechanisms, and design novel molecules with tailored properties.

Density Functional Theory (DFT) calculations are particularly well-suited for studying the electronic structure of this compound. These calculations can be used to determine key parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information is invaluable for predicting the regioselectivity of chemical reactions and understanding the influence of the fluorine substituent on the reactivity of the quinoxaline core. For instance, DFT can rationalize the favorability of concerted SNAr mechanisms over traditional stepwise pathways in certain systems.

Computational methods are also crucial for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway. This knowledge is instrumental in optimizing reaction conditions and designing more efficient catalysts. For example, modeling the concerted metalation-deprotonation (CMD) pathway in palladium-catalyzed C-H activation can reveal the critical role of ligands and additives. mdpi.com

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound derivatives and biological targets. These simulations can predict binding affinities and binding modes, helping to identify promising drug candidates and guide the design of more potent and selective inhibitors.

Development of Next-Generation Materials and Sensors

The unique electronic properties of the quinoxaline ring system, combined with the modulating effect of the fluorine substituent, make this compound an attractive scaffold for the development of advanced organic materials. Quinoxaline derivatives are known to be useful in applications such as electroluminescent materials, chemical switches, and semiconductors. nih.gov

Future research in this area will focus on designing and synthesizing novel this compound-based polymers and small molecules for applications in organic electronics . The electron-deficient nature of the quinoxaline core makes it an excellent building block for n-type organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of a fluorine atom can further lower the LUMO energy level, enhancing electron injection and transport properties.

Another promising application is in the development of chemical sensors . By functionalizing the 2-position of the quinoxaline ring with specific recognition moieties, it is possible to create fluorescent or colorimetric sensors for the detection of various analytes, such as metal ions, anions, or biologically important molecules. The fluorine atom can be used to fine-tune the photophysical properties of the sensor, leading to improved sensitivity and selectivity.

The table below outlines potential applications of this compound in materials science.

| Application Area | Desired Properties | Role of this compound |

| Organic LEDs (OLEDs) | High fluorescence quantum yield, thermal stability | Core of emissive or electron-transport layer materials |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high charge carrier mobility | Component of n-type acceptor materials |

| Chemical Sensors | High sensitivity and selectivity, optical response | Fluorophore scaffold with tunable electronic properties |

| Organic Semiconductors | High electron mobility, good processability | n-type material for Organic FETs |

Targeted Mechanistic Studies of Biological Activities

Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. nih.gov The introduction of a fluorine atom can significantly impact these biological properties by altering factors such as metabolic stability, membrane permeability, and binding affinity to target proteins. While numerous this compound derivatives have been synthesized and screened for biological activity, a deeper understanding of their mechanism of action at the molecular level is often lacking.

Future research will increasingly focus on targeted mechanistic studies to elucidate how these compounds exert their therapeutic effects. This involves identifying the specific cellular targets (e.g., enzymes, receptors) with which they interact and characterizing the molecular details of these interactions. For example, if a this compound derivative shows potent anticancer activity, researchers will aim to determine if it inhibits a specific kinase, disrupts DNA replication, or induces apoptosis through a particular signaling pathway.

Techniques such as biochemical assays, proteomics, and crystallography of protein-ligand complexes will be crucial in these investigations. Understanding the structure-activity relationships (SAR) in a mechanistic context will enable the rational design of next-generation therapeutic agents with improved potency, selectivity, and reduced side effects. For instance, knowing how the fluoro-substituent interacts within a binding pocket can guide the synthesis of analogues with enhanced affinity and specificity. The ultimate goal is to move beyond empirical screening and towards a more predictive, mechanism-driven approach to drug discovery based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoroquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with fluorination of quinoxaline derivatives or condensation of fluorinated precursors (e.g., 2-fluoro-1,2-diketones with o-phenylenediamine). Optimize parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalysts (e.g., Lewis acids). Use HPLC or GC-MS to monitor reaction progress and side products. Compare yields and purity across conditions .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Employ a combination of techniques:

- NMR (¹H/¹³C/¹⁹F) to verify fluorine substitution patterns and aromatic proton coupling.

- Mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography for unambiguous structural elucidation (if crystalline).

- HPLC with UV detection to assess purity (>98% by area normalization). Cross-reference spectral data with literature .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodological Answer : Investigate solvent effects, hydrogen bonding, or π-stacking interactions using variable-temperature NMR. Pair experimental data with computational simulations (DFT) to model electronic environments. Validate via isotopic labeling or synthesizing analogous compounds (e.g., 2-chloro derivatives) for comparative analysis .

Q. What computational strategies best predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-deficient positions. Validate predictions via kinetic studies (e.g., monitoring NAS rates with thiols or amines). Compare results with Hammett substituent constants to correlate electronic effects .

Q. How can researchers design experiments to assess the biological activity of this compound while controlling for cytotoxicity?

- Methodological Answer : Implement dose-response assays (e.g., IC₅₀ determination) with positive/negative controls (e.g., fluorouracil for cytotoxicity). Use isogenic cell lines to isolate target-specific effects. Apply statistical tools (ANOVA, Tukey’s HSD) to differentiate biological activity from background noise .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing variability in this compound synthesis yields?

- Methodological Answer : Apply multivariate regression to identify key variables (e.g., temperature, catalyst loading). Use principal component analysis (PCA) to reduce dimensionality. Report confidence intervals (95%) and perform sensitivity analysis to quantify parameter interactions .

Q. How should researchers address discrepancies between theoretical and experimental reaction mechanisms for fluorination pathways?

- Methodological Answer : Conduct isotopic tracer studies (e.g., ¹⁸O labeling) to track oxygen or fluorine incorporation. Pair with in-situ IR spectroscopy to detect intermediates. Compare with ab initio molecular dynamics (AIMD) simulations to model transition states .

Ethical and Reproducibility Guidelines

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent batch, humidity levels). Share raw spectral data and crystallographic files (CIF) as supplementary materials. Use open-source software (e.g., Jupyter notebooks) for computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.